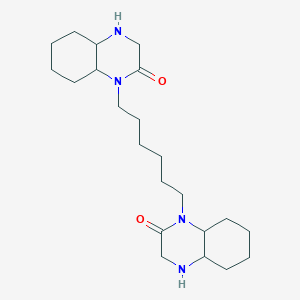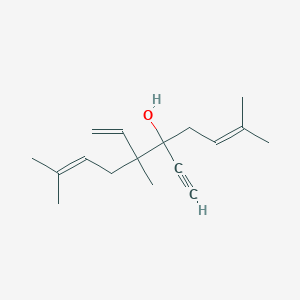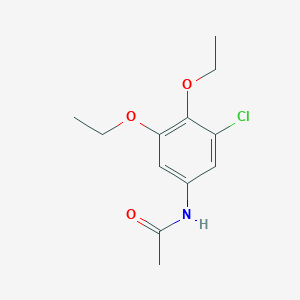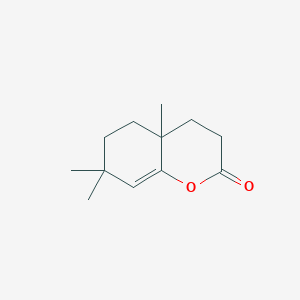![molecular formula C27H26ClFO4 B14353788 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate CAS No. 91041-57-5](/img/structure/B14353788.png)
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate is an organic compound with a complex structure that includes fluorine, chlorine, and heptylbenzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate typically involves multiple steps, including the preparation of intermediate compounds. One common approach is to start with 4-fluorophenyl and 2-chlorobenzoic acid derivatives, followed by esterification and subsequent reactions to introduce the heptylbenzoyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing, with the compound being investigated for its pharmacological properties.
Industry: It is used in the development of new materials, coatings, and other industrial applications where its chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluorophenol: A simpler compound with similar functional groups but lacking the heptylbenzoyl moiety.
2-Chloro-4-fluoroacetophenone: Another related compound with a different substitution pattern and functional groups.
Uniqueness
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it particularly valuable in research and industrial applications where specific chemical properties are required.
Eigenschaften
CAS-Nummer |
91041-57-5 |
|---|---|
Molekularformel |
C27H26ClFO4 |
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
(4-fluorophenyl) 2-chloro-4-(4-heptylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C27H26ClFO4/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)26(30)33-23-16-17-24(25(28)18-23)27(31)32-22-14-12-21(29)13-15-22/h8-18H,2-7H2,1H3 |
InChI-Schlüssel |
HEMVFNUTOREMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


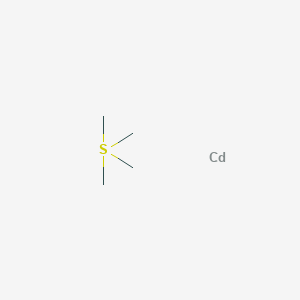

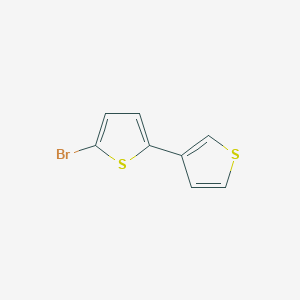
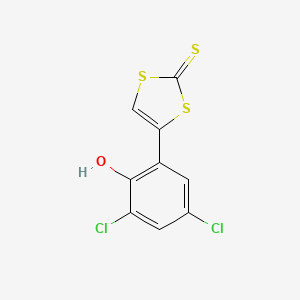
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)

![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
